2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

Medicinal Chemistry Lipophilicity Drug Design

Quinoline-based SAR studies demand building blocks with orthogonal reactivity to avoid synthetic dead-ends. 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde addresses this with its distinct 3-formyl and 2-chloro substituents, enabling sequential diversification via condensation and SNAr/cross-coupling chemistry. • mp 168-169 °C ensures batch-to-batch consistency for reproducible synthesis • XLogP3 3.3 supports design of membrane-permeable drug candidates • 2-Cl leaving group enables rapid compound library generation for SAR exploration Sourced with full quality assurance for reliable research and development workflows.

Molecular Formula C12H10ClNO
Molecular Weight 219.66g/mol
CAS No. 94856-39-0
Cat. No. B417603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
CAS94856-39-0
Molecular FormulaC12H10ClNO
Molecular Weight219.66g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O
InChIInChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3
InChIKeyMRKMNOLGKUJUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde: Baseline Profile


2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (CAS 94856-39-0) is a heterocyclic aromatic compound classified as a quinoline-3-carbaldehyde derivative. Its molecular formula is C₁₂H₁₀ClNO, and it has a molecular weight of 219.67 g/mol [1]. Key structural identifiers include its InChIKey (MRKMNOLGKUJUSJ-UHFFFAOYSA-N) and MDL number (MFCD02227046) [1]. The compound is characterized by a reactive 3-formyl group and a 2-chloro substituent on the quinoline core, with methyl groups at the 6- and 7-positions. This structural arrangement makes it a versatile intermediate for constructing more complex quinoline-based scaffolds with potential pharmacological applications [2].

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde: Irreplaceable by Generic Analogs


Direct substitution of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde with a closely related analog is not scientifically valid due to significant differences in physicochemical properties and synthetic utility. The specific substitution pattern—chloro at position 2, methyl groups at positions 6 and 7, and an aldehyde at position 3—confers a unique reactivity profile and electronic environment that cannot be replicated by analogs with different halogenation, methylation patterns, or functional group placement. These differences directly impact downstream synthetic yields and the properties of final target molecules [1]. For instance, the 2-chloro substituent is a critical leaving group for nucleophilic aromatic substitution reactions, while the 6,7-dimethyl pattern influences lipophilicity and steric hindrance. The quantitative evidence below illustrates specific, measurable differences that make generic substitution a high-risk decision in research and development.

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde: Quantitative Differentiation


Lipophilicity vs. 2-Hydroxy Analog

The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 3.3) compared to its 2-hydroxy analog, 2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde (XLogP3 = 2.2) [1][2]. This 1.1 log unit difference translates to an approximately 12.6-fold higher predicted partition coefficient in octanol/water, which is a critical factor influencing membrane permeability and oral bioavailability in drug discovery programs.

Medicinal Chemistry Lipophilicity Drug Design

TPSA vs. 2-Hydroxy Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 30 Ų, which is significantly lower than that of its 2-hydroxy analog (50 Ų) [1][2]. A lower TPSA is generally associated with improved passive membrane permeability, a key consideration in early-stage drug discovery. The target compound's TPSA falls within the favorable range (<140 Ų) for oral bioavailability.

Medicinal Chemistry Drug-likeness Permeability

Hydrogen Bond Donor Count vs. 2-Hydroxy Analog

The target compound has a hydrogen bond donor (HBD) count of 0, whereas the 2-hydroxy analog has an HBD count of 1 due to its hydroxyl group [1][2]. This difference directly impacts intermolecular interactions, with the target compound being solely a hydrogen bond acceptor. This property can influence binding modes in target proteins, crystal packing, and solubility.

Medicinal Chemistry Physicochemical Properties Drug Design

Melting Point vs. 2-Hydroxy Analog

The target compound has a reported melting point range of 168–169 °C, which is significantly higher than that of the 2-hydroxy analog, which is reported to melt at 210–212 °C . This 42–43 °C difference in melting point reflects fundamental differences in crystal lattice energy and intermolecular interactions, which can impact handling, formulation, and purification strategies.

Analytical Chemistry Physical Characterization Quality Control

2-Chloro Substituent: Unique Synthetic Utility

While direct comparative kinetic data is not available for this specific compound, a review of quinoline-3-carbaldehydes establishes that the 2-chloro substituent is a critical handle for selective nucleophilic aromatic substitution (SNAr) reactions [1]. Analogs lacking the 2-chloro group, such as 6,7-dimethylquinoline-3-carbaldehyde, do not offer this same synthetic versatility. The presence of the chlorine atom allows for the facile introduction of amines, ethers, and thioethers at the 2-position, a key step in generating diverse libraries of biologically active quinoline derivatives. The absence of this chlorine atom in an analog would preclude these specific transformations, representing a significant loss of chemical space exploration capability.

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde: Application Scenarios


Medicinal Chemistry: Lipophilic Scaffold

Based on its high computed lipophilicity (XLogP3 = 3.3) [1], this compound is well-suited as a starting material for designing quinoline-based drug candidates where membrane permeability is a key requirement. Its 2-chloro substituent allows for rapid diversification via SNAr chemistry, enabling the efficient generation of compound libraries for structure-activity relationship (SAR) studies [2].

Synthetic Chemistry: Versatile Intermediate

The presence of both a reactive 3-formyl group and a 2-chloro leaving group makes this compound a valuable intermediate for constructing more complex heterocyclic systems [1]. The aldehyde can undergo condensation, reduction, or Grignard reactions, while the chlorine atom is amenable to various cross-coupling reactions, allowing for sequential, orthogonal functionalization.

Analytical Chemistry: Reference Standard

The well-defined melting point (168–169 °C) [1] and other computed physicochemical properties (e.g., TPSA = 30 Ų, HBD = 0) [2] make this compound suitable for use as a reference standard in method development for HPLC, GC, or other analytical techniques. Its distinct properties relative to analogs facilitate unambiguous identification and quantification in complex mixtures.

Material Science: Optoelectronic Building Block

Although not directly studied for this compound, the class of 2-chloroquinoline-3-carbaldehydes has been investigated for their electronic and optical properties [1]. The target compound's specific substitution pattern (6,7-dimethyl) may offer a distinct bandgap and electronic profile compared to other regioisomers, suggesting potential utility as a building block in the development of organic semiconductors or dyes. Further experimental validation would be required.

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